molecular formula C14H12N2O B12952117 2-(N-(2-hydroxyphenyl)anilino)acetonitrile

2-(N-(2-hydroxyphenyl)anilino)acetonitrile

Katalognummer: B12952117
Molekulargewicht: 224.26 g/mol
InChI-Schlüssel: ZBBCYJZUMYLCKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(N-(2-hydroxyphenyl)anilino)acetonitrile is an organic compound with the molecular formula C14H12N2O It is a derivative of acetonitrile and contains both an aniline and a hydroxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(2-hydroxyphenyl)anilino)acetonitrile typically involves the reaction of aniline with 2-hydroxybenzaldehyde in the presence of a cyanating agent such as potassium cyanide. The reaction is carried out under acidic conditions to facilitate the formation of the desired product . The general reaction scheme is as follows:

[ \text{Aniline} + \text{2-Hydroxybenzaldehyde} + \text{KCN} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and isolation of the product to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(N-(2-hydroxyphenyl)anilino)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinazoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2-(N-(2-hydroxyphenyl)anilino)acetonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(N-(2-hydroxyphenyl)anilino)acetonitrile involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(N-(2-hydroxyphenyl)anilino)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Eigenschaften

Molekularformel

C14H12N2O

Molekulargewicht

224.26 g/mol

IUPAC-Name

2-(N-(2-hydroxyphenyl)anilino)acetonitrile

InChI

InChI=1S/C14H12N2O/c15-10-11-16(12-6-2-1-3-7-12)13-8-4-5-9-14(13)17/h1-9,17H,11H2

InChI-Schlüssel

ZBBCYJZUMYLCKM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N(CC#N)C2=CC=CC=C2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.